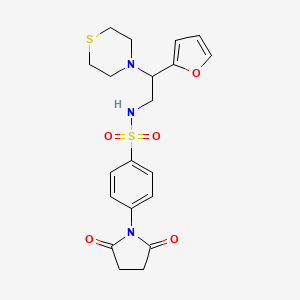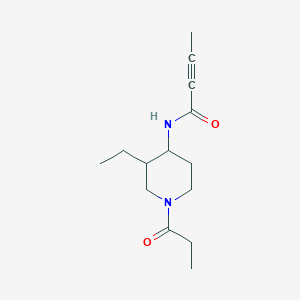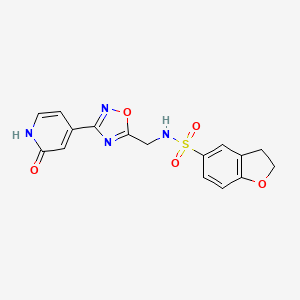![molecular formula C19H14BrN3O2 B2436260 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1207016-25-8](/img/structure/B2436260.png)
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" is a synthetic organic compound known for its unique structural characteristics and potential applications in various scientific fields. The compound's structure comprises a quinolin-4(1H)-one backbone with distinct functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the following steps:
Step 1: : Synthesis of 2-bromophenylhydrazine through the reaction of 2-bromonitrobenzene with hydrazine hydrate under reflux conditions.
Step 2: : Formation of 3-(2-bromophenyl)-1,2,4-oxadiazole by cyclization of 2-bromophenylhydrazine with cyanogen bromide under acidic conditions.
Step 3: : Coupling of 3-(2-bromophenyl)-1,2,4-oxadiazole with 1,6-dimethylquinolin-4(1H)-one using a suitable coupling agent such as phosphorus oxychloride (POCl3) under reflux conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are safe, efficient, and environmentally sustainable. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: : Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the compound into its reduced form.
Substitution: : The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: : Amines, thiols, phenols.
Major Products Formed
Oxidation: : Formation of oxides or quinoline derivatives with altered oxidation states.
Reduction: : Formation of reduced quinoline derivatives.
Substitution: : Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" has diverse scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, ligands for metal catalysts, and precursors for advanced materials.
Biology: : Investigated for its potential as a fluorescent probe for biological imaging, due to its unique photophysical properties.
Medicine: : Studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: : Utilized in the development of novel materials, such as organic semiconductors, and in the design of advanced chemical sensors.
Wirkmechanismus
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids in biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or disruption of cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" stands out due to its unique combination of functional groups and structural features.
Similar Compounds
1,6-Dimethylquinolin-4(1H)-one derivatives
3-(2-Bromophenyl)-1,2,4-oxadiazole analogs
The presence of both the 2-bromophenyl and 1,2,4-oxadiazol-5-yl groups in the compound's structure imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
Hope this satisfies your curiosity and provides the detailed information you need! What’s next on your mind?
Eigenschaften
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWBFDOTUHFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2436177.png)



![cis-Hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B2436183.png)
![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)
![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)
![4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2436188.png)
![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)


